molecular formula C12H19N B1517557 [(3-Methylphenyl)methyl](2-methylpropyl)amine CAS No. 1019606-15-5

[(3-Methylphenyl)methyl](2-methylpropyl)amine

Cat. No. B1517557
CAS RN: 1019606-15-5
M. Wt: 177.29 g/mol
InChI Key: DRVVGYSIQIUGRR-UHFFFAOYSA-N
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Description

“(3-Methylphenyl)methylamine” is a chemical compound with the CAS Number: 1019606-15-5 . It has a molecular weight of 177.29 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-N-(3-methylbenzyl)-1-propanamine . The InChI code is 1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3 .


Physical And Chemical Properties Analysis

“(3-Methylphenyl)methylamine” is a liquid . It has a molecular weight of 177.29 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Physiologic and Subjective Effects

Research has demonstrated that compounds structurally related to “(3-Methylphenyl)methylamine” can affect physiological and subjective states in humans. For instance, sympathomimetic amines, which share structural similarities, have been shown to increase blood pressure, respiratory rate, and produce subjective changes indicative of central nervous system stimulation. This suggests a common mode of action among these agents, potentially relevant to the understanding of “(3-Methylphenyl)methylamine” and its applications in research related to physiological and subjective state modulation (Martin et al., 1971).

Neuroendocrine and Cardiovascular Effects

Compounds like 3,4-methylenedioxyethamphetamine (MDE), which may have structural similarities to “(3-Methylphenyl)methylamine,” have been studied for their neuroendocrine and cardiovascular effects in healthy volunteers. These studies have found significant increases in serum cortisol and prolactin levels, as well as systolic blood pressure and heart rate after administration, pointing to potential research applications in understanding cardiovascular and neuroendocrine regulation (Gouzoulis et al., 1993).

Exposure to Carcinogenic Compounds

Research has also focused on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods. Such amines, including those structurally related to “(3-Methylphenyl)methylamine,” are continuously exposed to humans through dietary sources and may have implications for human health, particularly in relation to cancer risk (Ushiyama et al., 1991). This area of research is crucial for understanding environmental factors in carcinogenesis and developing dietary guidelines to minimize risk.

Metabolism and Disease Phenotyping

The development of analytical platforms for quantifying amines, including those structurally similar to “(3-Methylphenyl)methylamine,” has significant implications for disease phenotyping and patient stratification in personalized medicine. By quantifying a wide range of amines, researchers can better understand their role in homeostatic processes and diseases, potentially leading to novel diagnostic and therapeutic strategies (Ahmetaj-Shala et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-N-[(3-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVVGYSIQIUGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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